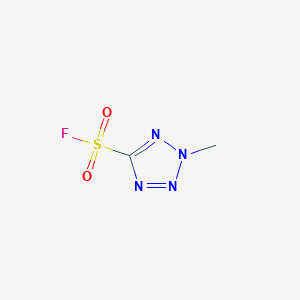

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride

Description

BenchChem offers high-quality 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyltetrazole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FN4O2S/c1-7-5-2(4-6-7)10(3,8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVPMLLCSDEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of 2-Methyl-Tetrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stability in Tetrazole Chemistry

Tetrazoles, a unique class of five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom, are of paramount importance across various scientific disciplines. Their applications range from pharmaceuticals, where they serve as metabolically stable bioisosteres for carboxylic acids and amides, to their use as high-energy-density materials (HEDMs).[1][2] The thermodynamic stability of these compounds is a critical parameter that dictates their utility, safety, and shelf-life. Understanding the factors that govern the stability of the tetrazole ring, particularly in N-substituted isomers like 2-methyl-tetrazole derivatives, is essential for the rational design of new drugs and advanced materials. This guide provides an in-depth analysis of the thermodynamic stability of 2-methyl-tetrazole derivatives, focusing on the interplay of substituent effects, experimental evaluation techniques, and computational prediction methods.

Synthesis of 2-Methyl-Tetrazole Derivatives

The most prevalent method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide.[2] Specifically, 2,5-disubstituted tetrazoles are often prepared by reacting an organic nitrile with an organic azide, such as methyl azide, or by alkylating a 5-substituted-1H-tetrazole. The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity of methylation, leading to either 1-methyl or 2-methyl isomers.[2][3] For instance, the reaction of nitriles with sodium azide in water, catalyzed by zinc salts, has emerged as an environmentally friendly and efficient method.[2] Achieving isomeric purity is crucial, as the thermodynamic stability can differ significantly between the 1- and 2-methyl isomers.[4]

Fundamentals of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally related to its standard enthalpy of formation (ΔfH°) , which is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.[5][6] A lower (or more negative) enthalpy of formation generally indicates greater thermodynamic stability. For energetic materials, a high positive enthalpy of formation is desirable as it corresponds to a greater release of energy upon decomposition.[7][8]

Key thermodynamic parameters include:

-

Enthalpy of Formation (ΔfH°) : A measure of the energy stored in a compound.

-

Enthalpy of Combustion (ΔcH°) : The heat released during complete combustion, used experimentally to derive ΔfH°.[6]

-

Decomposition Temperature (Td) : The temperature at which a compound begins to break down, often determined by thermal analysis techniques.[9][10]

Generally, for isomeric tetrazoles, the 2-methyl derivatives are thermodynamically more stable than their 1-methyl counterparts, as indicated by their lower heats of formation.[4]

Factors Influencing Thermodynamic Stability

The stability of the 2-methyl-tetrazole ring is not intrinsic but is profoundly influenced by the nature of the substituent at the C5 position.

Electronic Effects of Substituents

The electronic properties of the C5-substituent play a pivotal role in modulating the stability of the tetrazole ring. This is closely linked to the aromaticity of the ring system.[11][12][13]

-

Electron-Withdrawing Groups (EWGs) : Groups like carboxyl (-COOH) or nitro (-NO2) tend to increase the aromaticity of the tetrazole ring by withdrawing π-electrons, which enhances delocalization.[11][12][13] This increased aromaticity generally correlates with greater thermodynamic stability.

-

Electron-Donating Groups (EDGs) : Groups like amino (-NH2) or methyl (-CH3) can decrease the ring's aromaticity by donating π-electrons, which can lead to reduced stability.[11][12][13]

A computational study using Density Functional Theory (DFT) demonstrated this principle, showing that the aromaticity order is 5-Carboxyl-1H-tetrazole > 2-methyl-5-Carboxyl-tetrazole > 5-amino-1H-tetrazole.[11] In 2-methyl-5-carboxyl-tetrazole, the stabilizing effect of the -COOH group is partially offset by the electron-donating nature of the N2-methyl group.[11][12][13]

Isomerism

As mentioned, the position of the methyl group is critical. Computational studies have consistently shown that neutral 2-methyl-tetrazole isomers are generally more stable than the corresponding 1-methyl isomers.[4] This intrinsic stability difference is a key consideration in synthetic design and purification.

Intermolecular Interactions

In the solid state, intermolecular forces such as hydrogen bonding and π-π stacking can significantly contribute to the overall stability of the crystal lattice, which can be reflected in higher melting and decomposition temperatures.[1]

Experimental Evaluation of Stability

Several analytical techniques are indispensable for experimentally determining the thermodynamic properties of 2-methyl-tetrazole derivatives.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing thermal stability.[9][14]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides data on melting points, phase transitions, and the enthalpy of decomposition (the exothermic peak).[14]

-

TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition and the mass loss associated with the release of gaseous products like N2.[9]

The decomposition temperature (Td), typically taken as the onset of the exothermic event in the DSC curve, is a primary indicator of thermal stability.[15]

Experimental Protocol: DSC/TGA Analysis

-

Sample Preparation : A small, precise amount of the 2-methyl-tetrazole derivative (typically 1-5 mg) is weighed into an aluminum or gold-plated crucible.

-

Instrument Setup : The instrument is calibrated using known standards (e.g., indium for temperature and enthalpy).

-

Experimental Conditions : The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen or argon).[9]

-

Data Acquisition : The heat flow (DSC) and mass change (TGA) are recorded as a function of temperature.

-

Data Analysis : The onset temperature of decomposition, peak temperature, and integrated area of the exotherm (enthalpy of decomposition) are determined from the DSC curve. The mass loss stages are analyzed from the TGA curve.[9]

Combustion Calorimetry

Bomb calorimetry is the classic method for determining the standard enthalpy of combustion.[6] From this experimentally determined value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law, providing a fundamental measure of the compound's thermodynamic stability.[6][16]

Computational Prediction of Stability

Quantum chemical calculations have become a powerful tool for predicting and understanding the thermodynamic properties of tetrazole derivatives, often complementing experimental work.[17]

Quantum Chemical Methods

Density Functional Theory (DFT), particularly with functionals like B3LYP, is widely used to calculate the heats of formation for tetrazole derivatives with good accuracy.[4] High-level ab initio methods can provide even more precise data.[17] These calculations can model the electronic structure and predict the total electronic energy of a molecule.

Isodesmic Reactions

To improve the accuracy of calculated heats of formation, theoretical isodesmic and isogyric reactions are employed.[4] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach effectively cancels out systematic errors in the calculations, leading to more reliable thermochemical data.[4]

Table 1: Experimentally Determined Thermodynamic Properties of Selected 2-Methyl-Tetrazole Derivatives

| Compound | Formula | CAS Number | Enthalpy of Formation (gas, ΔfH°gas) | Enthalpy of Formation (liquid/solid, ΔfH°) | Source(s) |

| 2-Methyl-2H-tetrazole | C2H4N4 | 16681-78-0 | 328.40 ± 0.70 kJ/mol | 281.60 ± 0.60 kJ/mol (liquid) | [18][19] |

| 5-Amino-2-methyl-2H-tetrazole | C2H5N5 | 6154-04-7 | 298.80 ± 2.80 kJ/mol | 206.80 ± 2.60 kJ/mol (solid) | [20][21] |

Decomposition Mechanisms

The thermal decomposition of tetrazoles is a complex process that typically involves the extrusion of molecular nitrogen (N2), a thermodynamically very stable product.[7][8][10] For 2-methyl-tetrazole derivatives, the initial step is often the cleavage of the N-N single bonds within the ring.[10] The substituent at the C5 position can significantly influence the decomposition pathway and the activation energy required for this process. For instance, the decomposition of 2,5-dimethyltetrazole is thought to proceed via ring-opening, leading to the formation of N2 and other fragments.[8] Understanding these pathways is crucial for predicting the stability and potential hazards of these compounds.

Conclusion

The thermodynamic stability of 2-methyl-tetrazole derivatives is a multifaceted property governed by a delicate balance of electronic, structural, and intermolecular factors. The N2-methyl isomer generally confers greater intrinsic stability compared to the N1-isomer. This stability is further tuned by the electronic nature of the C5 substituent, with electron-withdrawing groups typically enhancing stability through increased aromaticity. A combined approach utilizing experimental techniques like DSC/TGA and combustion calorimetry, alongside robust computational methods, provides a comprehensive understanding essential for the targeted design of these heterocyles. For drug development professionals, this knowledge informs the design of metabolically robust drug candidates, while for materials scientists, it provides the foundation for developing next-generation energetic materials with tailored safety and performance profiles.

References

-

Yang, C., Li, X., Zhou, N., Chen, B., Dong, H., Jin, J., Hua, X., Huang, T., Shen, L., Yi, J., Wang, Q., & Ouyang, D. (2023). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Canadian Journal of Chemistry, 101(10), 781-789. [Link]

-

Yang, C., Li, X., Zhou, N., Chen, B., Dong, H., Jin, J., Hua, X., Huang, T., Shen, L., Yi, J., Wang, Q., & Ouyang, D. (2023). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Canadian Science Publishing. [Link]

-

Yang, C., et al. (2023). Theoretical study on effect of substituent on aromaticity of tetrazole ring. ResearchGate. [Link]

-

Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]

-

Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10447-10537. [Link]

-

Wang, Y., et al. (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. Molecules, 27(14), 4381. [Link]

-

Ostrovskii, V. A., et al. (2022). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. ResearchGate. [Link]

-

Sinditskii, V. P., et al. (2015). Results of DSC studies of tetrazine derivatives. ResearchGate. [Link]

-

Jaiswal, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1374533. [Link]

-

Chen, Z. X., Xiao, J. M., Xiao, H. M., & Chiu, Y. N. (1999). Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method. The Journal of Physical Chemistry A, 103(40), 8062–8066. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Tetrazole, 2-methyl- (CAS 16681-78-0). Cheméo. Retrieved February 13, 2026, from [Link]

-

Francisco, J. S., & Matus, M. H. (2025). Computational Exploration of the Ability of the 2-Methyltetrols Produced from Photooxidation of Isoprene to Form Prenucleation Complexes. The Journal of Physical Chemistry A. [Link]

-

Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 93(8). [Link]

-

Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. [Link]

-

Cheméo. (n.d.). 5-Amino-2-methyl-2H-tetrazole. Cheméo. Retrieved February 13, 2026, from [Link]

-

Cheméo. (n.d.). 2H-Tetrazole, 2-methyl-. Cheméo. Retrieved February 13, 2026, from [Link]

-

Kappe, C. O., et al. (2013). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. [Link]

-

L'Esperance, D., & Zare, R. N. (2011). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Proceedings, 1361. [Link]

-

Klapötke, T. M., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2845. [Link]

-

Ghorai, P., et al. (2019). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. ResearchGate. [Link]

-

Bera, M., & Mondal, B. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

-

NIST. (n.d.). 2H-Tetrazole, 2-methyl-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

-

Bartel, C. J., et al. (2020). A critical examination of compound stability predictions from machine-learned formation energies. npj Computational Materials, 6, 97. [Link]

-

Bartel, C. J., et al. (2021). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications. [Link]

-

NIST. (n.d.). 5-Amino-2-methyl-2H-tetrazole. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine. PubChem. Retrieved February 13, 2026, from [Link]

-

NIST/TRC. (n.d.). 2-methylthiazole -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Retrieved February 13, 2026, from [Link]

-

Lempert, D., et al. (2018). Pyrazolyltetrazoles—a High-Enthalpy Backbone for Designing High-Energy Compounds: An Experimental Study of the Enthalpy of Formation. ResearchGate. [Link]

-

Baranyai, Z., et al. (2022). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules, 27(21), 7545. [Link]

-

Rocha, M. A. R., et al. (2023). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry C, 127(42), 21257–21268. [Link]

-

PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazole. PubChem. Retrieved February 13, 2026, from [Link]

-

Navrotsky, A., et al. (2023). Crystallographic and Compositional Dependence of Thermodynamic Stability of [Co(II), Cu(II), and Zn(II)] in 2-Methylimidazole-. eScholarship. [Link]

-

Li, Y., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 1025585. [Link]

-

El-Sousy, M., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(21), 5257–5267. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Computational Exploration of the Ability of the 2‑Methyltetrols Produced from Photooxidation of Isoprene to Form Prenucleation Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemeo.com [chemeo.com]

- 19. 2H-Tetrazole, 2-methyl- [webbook.nist.gov]

- 20. chemeo.com [chemeo.com]

- 21. 5-Amino-2-methyl-2H-tetrazole [webbook.nist.gov]

Technical Guide: 2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonyl Fluoride (MT-SF) in Covalent Proteomics

Topic: Novel Applications of 2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonyl Fluoride in Chemical Biology Content Type: Technical Guide / Whitepaper Audience: Chemical Biologists, Medicinal Chemists, Proteomics Researchers

Executive Summary: The SuFEx Paradigm Shift

The integration of Sulfur-Fluoride Exchange (SuFEx) chemistry into chemical biology has transformed the landscape of covalent inhibition.[1] While traditional electrophiles (acrylamides, chloroacetamides) rely on high intrinsic reactivity—often leading to off-target toxicity—sulfonyl fluorides (SFs) operate as "sleeping beauties." They remain inert in aqueous cytosol until activated by a specific protein microenvironment (e.g., the oxyanion hole of a protease or an H-bond network near a tyrosine).

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride (MT-SF) represents a high-performance evolution of this class. Unlike the ubiquitous phenylmethylsulfonyl fluoride (PMSF), which primarily targets serine proteases, the electron-deficient tetrazole ring of MT-SF enhances sulfur electrophilicity, expanding the "residue-ome" to include Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) .

This guide details the mechanistic basis, experimental protocols, and novel applications of MT-SF as a "Scout Fragment" for mapping cryptic pockets and druggable sites in the human proteome.

Chemical Basis & Reactivity Profile[1]

The Tetrazole Effect

The reactivity of a sulfonyl fluoride is dictated by the electronic nature of the R-group attached to the sulfur.

-

Aryl-SF (e.g., PMSF): Moderate reactivity. Requires strong activation (e.g., catalytic serine).

-

Heteroaryl-SF (MT-SF): High reactivity. The tetrazole ring is a potent electron-withdrawing group (EWG).

In MT-SF, the tetrazole ring pulls electron density away from the sulfonyl center via inductive effects (

Selectivity Spectrum

MT-SF is not a "pan-reactive" nonspecific alkylator. Its selectivity is driven by SuFEx principles:

-

Tyrosine: Reacts with phenolates, often assisted by proximal basic residues (Lys/Arg) that lower the Tyr pKa.

-

Lysine: Targets non-catalytic lysines in ATP-binding pockets (epsilon-amino group attack).

-

Context Dependence: The fluoride leaving group requires stabilization (H-bonding) by the protein target to facilitate the exchange, ensuring reaction specificity over background hydrolysis.

Experimental Workflow: Competitive ABPP

Since MT-SF lacks a bioorthogonal handle (alkyne/azide) for direct enrichment, it is best utilized in a Competitive Activity-Based Protein Profiling (ABPP) format.

The "Dark Probe" Strategy

In this workflow, MT-SF acts as a "dark" competitor. The proteome is treated with MT-SF, followed by a broad-spectrum "light" probe (e.g., TAMRA-SF or Desthiobiotin-SF). Targets covalently modified by MT-SF will show reduced signal from the light probe.

DOT Diagram: Competitive ABPP Workflow

Figure 1: Competitive ABPP workflow. MT-SF blocks specific nucleophiles, preventing subsequent labeling by the reporter probe.

Detailed Protocol: Mass Spectrometry-Based Site Identification

For researchers requiring exact site mapping, "Direct Adduct Detection" via LC-MS/MS is the gold standard.

Reagents Preparation

-

MT-SF Stock: 100 mM in anhydrous DMSO. Store at -80°C. Avoid freeze-thaw cycles due to potential hydrolysis.

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Note: Avoid Tris buffer during initial labeling as free amines can react with highly reactive SFs.

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Lysis | Lyse cells (e.g., HeLa, HEK293) in Lysis Buffer by sonication. Clarify by centrifugation (16,000 x g, 10 min). | Removes debris. HEPES prevents amine interference. |

| 2. Labeling | Add MT-SF (final conc. 10–100 µM) to lysate (1 mg/mL). Incubate 1 hr at 25°C. | Allows SuFEx reaction to reach equilibrium. |

| 3. Quench | Add 4x Protein Loading Buffer (containing reducing agents) or proceed to digestion. | Stops reaction. |

| 4. Digestion | Standard reduction (DTT), alkylation (IAA), and Trypsin digestion overnight. | Generates peptides for MS analysis. |

| 5. LC-MS/MS | Analyze on high-resolution mass spectrometer (e.g., Orbitrap). | Detects mass shift on specific residues. |

Data Analysis (Critical)

To identify MT-SF modified residues, set the search parameters to detect the specific mass shift.

-

Formula of MT-SF:

-

Leaving Group: Fluoride (

) -

Added Moiety:

(2-methyl-tetrazole-sulfonyl group) -

Mass Shift Calculation:

-

MW of MT-SF: ~166.13 Da

-

Mass of Fluoride: ~19.00 Da

-

Delta Mass: +147.13 Da

-

Search Parameter: Variable modification on Tyr, Lys, His, Ser (+147.13 Da).

Novel Applications in Drug Discovery[1][2][3][4][5][6][7]

Fragment-Based Drug Discovery (FBDD)

MT-SF acts as a "minimalist warhead." The tetrazole ring is a known bioisostere for carboxylic acids. By screening MT-SF against a protein target, researchers can identify:

-

Cryptic Pockets: Sites that open only transiently to accommodate the tetrazole.

-

Acid-Binding Sites: The tetrazole mimics aspartate/glutamate interactions, guiding the design of reversible inhibitors.

Tyrosine Bioconjugation

Recent studies highlight the "Tyrosinome" as an underexplored target space. MT-SF's high reactivity makes it an ideal tool for site-selective bioconjugation .

-

Application: Antibody-Drug Conjugates (ADCs). If MT-SF selectively labels a surface tyrosine, a derivative (e.g., MT-SF-Linker-Payload) can be synthesized to create stable ADCs without disrupting disulfide bridges (unlike Cys-maleimide chemistry).

DOT Diagram: SuFEx Mechanism on Tyrosine

Figure 2: Mechanistic pathway of MT-SF labeling a Tyrosine residue via SuFEx.

Comparison of Sulfonyl Fluoride Probes

| Probe Type | Representative | Reactivity | Primary Targets | Stability (pH 7.4) |

| Aryl-SF | PMSF | Low/Moderate | Serine (Catalytic) | High (Hours) |

| Amino-SF | AEBSF | Moderate | Serine, Lysine | Moderate |

| Heteroaryl-SF | MT-SF | High | Tyr, Lys, His, Ser | Low/Moderate (Use Fresh) |

Expert Insight: Use MT-SF when standard probes (PMSF) fail to label a target, or when targeting non-catalytic surface residues for ligandability assessments.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2025). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ChemInform. Link

-

Kelly, J. W., et al. (2017). "Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue." Nature Chemical Biology. Link

-

Dong, J., et al. (2019). "SuFEx-Based Strategies for the Development of Covalent Protein Inhibitors." Accounts of Chemical Research. Link

-

BenchChem Application Note. (2025). "Applications of Heteroaryl Sulfonyl Fluorides in Chemical Biology." Link

Sources

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride

Authored by: A Senior Application Scientist

Introduction: The Frontier of Covalent Probes

Site-specific covalent modification of proteins is an indispensable tool in chemical biology, enabling researchers to interrogate protein function, identify drug targets, and develop novel therapeutics.[1] Within the arsenal of covalent modifiers, electrophiles based on the sulfur(VI) fluoride exchange (SuFEx) click chemistry paradigm have gained prominence for their unique balance of stability and reactivity.[2] These reagents can form stable covalent bonds with various nucleophilic amino acid residues, expanding the druggable proteome beyond the traditional focus on cysteine.[3][4]

This document provides a detailed guide to the use of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride , a specialized electrophilic probe for protein labeling. This reagent belongs to a class of sulfonyl-based modifiers where the leaving group is a substituted tetrazole. The inherent properties of the tetrazole moiety can modulate the reactivity of the sulfonyl group, offering a tunable platform for targeting specific residues. While classical sulfonyl fluorides react with a range of residues including tyrosine, lysine, serine, and histidine, closely related 5-sulfonyl tetrazoles have shown a pronounced reactivity towards the thiol group of cysteine residues.[5][6] This application note will detail the presumed mechanism, provide a comprehensive protocol for its use, and outline methods for validating successful protein conjugation.

Mechanism of Action: Nucleophilic Attack and Covalent Adduct Formation

The labeling reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl group by a suitable amino acid side chain on the protein surface. The 2-methyl-tetrazole group functions as a leaving group, which is displaced upon formation of the new covalent bond between the protein and the sulfonyl moiety.

The primary target for this class of reagents is often the highly nucleophilic thiol group of a cysteine residue, forming a stable thiosulfonate ester linkage.[6] However, reactivity with other nucleophilic residues such as lysine, tyrosine, or histidine cannot be entirely excluded and is often context-dependent, influenced by the local protein microenvironment which can enhance a residue's nucleophilicity.[1][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 4. Sulfonyl Fluorides - Enamine [enamine.net]

- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]

- 6. Chemical tagging of a drug target using 5-sulfonyl tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis & Deployment of Tetrazole Sulfonyl Fluoride (T-SF) Covalent Inhibitors

This Application Note is structured to guide drug discovery chemists through the synthesis and application of Tetrazole-5-Sulfonyl Fluoride (T-SF) warheads. While 1,2,3-Triazole Sulfonyl Fluorides (TASF) are the "gold standard" for SuFEx click chemistry, the Tetrazole variant represents a distinct, hyper-electrophilic class of warheads designed for difficult-to-target residues where higher reactivity is required.

Executive Summary & Rationale

The resurgence of covalent inhibition relies heavily on "warhead" tuning. While acrylamides target Cysteine, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry allows for the targeting of Tyrosine, Lysine, and Serine.[1]

Most literature focuses on Triazole Sulfonyl Fluorides (TASF) due to their high stability. However, Tetrazole Sulfonyl Fluorides (T-SF) offer a critical alternative. The tetrazole ring, containing four nitrogen atoms, is significantly more electron-withdrawing than the triazole. This reduces the electron density on the Sulfur(VI) center, making the sulfonyl fluoride bond more electrophilic .

When to use T-SF:

-

When the target residue (Tyr/Lys) is located in a solvent-exposed or sterically hindered region with high pKa, requiring a "hotter" electrophile than TASF.

-

When rapid kinetic inactivation (

) is required to outcompete reversible binding.

Key Technical Challenge: The intermediate tetrazole-5-sulfonyl chloride is thermally unstable. This protocol utilizes a rapid, low-temperature oxidative chlorination-fluorination sequence to secure the stable fluoride warhead.

Chemical Mechanism & Pathway[1]

The synthesis relies on the oxidative conversion of a 5-mercaptotetrazole precursor. Unlike phenyl sulfonyl fluorides, the heteroaryl attachment destabilizes the intermediate sulfonyl chloride, necessitating a "one-pot" or "rapid-sequence" approach.

Reaction Scheme Visualization

Figure 1: Synthetic pathway from mercaptotetrazole to T-SF warhead, highlighting the unstable sulfonyl chloride intermediate.

Detailed Synthesis Protocol

Materials & Reagents

| Reagent | Purpose | Grade/Notes |

| 1-Substituted-5-mercaptotetrazole | Starting Scaffold | >95% Purity. Note: N1-substitution is required to prevent tautomerization. |

| N-Chlorosuccinimide (NCS) | Oxidant | Recrystallized if yellow. |

| HCl (2M) or AcOH | Proton Source | Maintains acidic pH to prevent side reactions. |

| Potassium Bifluoride (KHF₂) | Fluorine Source | Caution: Toxic/Corrosive. Use plasticware if possible. |

| Acetonitrile (MeCN) | Solvent | HPLC Grade. |

| Ethyl Acetate / Hexanes | Extraction | ACS Grade. |

Step-by-Step Procedure

Step 1: Oxidative Chlorination (Formation of the Chloride)

Rationale: We use NCS/HCl instead of Chlorine gas (

-

Preparation: Dissolve 1-substituted-5-mercaptotetrazole (1.0 equiv) in Acetonitrile (MeCN) [0.2 M concentration].

-

Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Do not perform at Room Temp (RT).

-

Acidification: Add 2M HCl (2.5 equiv) or Glacial Acetic Acid (3.0 equiv).

-

Oxidation: Portion-wise, add N-Chlorosuccinimide (NCS) (3.0 equiv) over 15 minutes.

-

Observation: The reaction may turn slight yellow/green.

-

Monitoring: Stir at 0°C for 30–45 minutes. Monitor by TLC (disappearance of thiol).

-

Warning: The resulting tetrazole-5-sulfonyl chloride is prone to desulfonylation (losing

). Proceed immediately to Step 2. Do not attempt to isolate or dry the chloride solid.

-

Step 2: Fluoride Exchange (The "SuFEx" Installation)

Rationale: KHF₂ is preferred over KF or NaF because the bifluoride anion (

-

Quench/Exchange: While still at 0°C, add a saturated aqueous solution of Potassium Bifluoride (KHF₂) (4.0 equiv) directly to the reaction mixture.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir vigorously for 2–4 hours.

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash the organic layer with Water (x2) and Brine (x1).

-

Dry over anhydrous

.[2] -

Concentrate in vacuo at low temperature (<35°C) . High heat can degrade the warhead.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). T-SF warheads are typically stable on silica, unlike their chloride counterparts.

Analytical Validation Criteria

Before biological testing, the warhead must pass these checks:

| Method | Expected Signal | Interpretation |

| ¹⁹F NMR | Singlet, +60 to +65 ppm | Distinctive shift for Heteroaryl- |

| LC-MS | [M+H]⁺ or [M+NH₄]⁺ | Confirm parent mass. Note: |

| Stability | PBS Buffer (pH 7.4), 24h | >90% intact by LC-MS. If <50%, the warhead is too reactive for cellular assays. |

Biological Application: Covalent Docking & Engagement

Once synthesized, the T-SF inhibitor functions via the SuFEx mechanism. Unlike Michael acceptors (which require a specific cysteine geometry), T-SF is "context-specific"—it is stable in water but reacts when the fluoride is assisted by a hydrogen-bond donor (e.g., the protein backbone or a neighboring residue) in the binding pocket.

Mechanism of Action Diagram

Figure 2: SuFEx activation mechanism. The reaction is often silent until the inhibitor binds, where local environment activates the fluoride departure.

Protocol: Gel-Based Covalent Labeling (Validation)

To confirm the T-SF inhibitor is forming a covalent bond with the target protein:

-

Incubation: Incubate Recombinant Protein (1 µM) with T-SF Inhibitor (10 µM) in PBS (pH 7.4) for 1, 4, and 12 hours at 37°C.

-

Control: Run a parallel sample with a competitive reversible inhibitor (to prove active-site specificity) or a heat-denatured protein control.

-

Desalting: Remove excess free inhibitor using a Zeba™ Spin Desalting Column (prevents artifacts during denaturation).

-

Analysis:

-

Intact Protein MS: Look for a mass shift of +MW(Inhibitor) - 20 Da (HF) .

-

Note: The loss of HF (20 Da) is the signature of SuFEx conjugation.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Decomposition of Sulfonyl Chloride | Ensure temperature stays at 0°C. Do not prolong the chlorination step >45 mins. |

| Desulfonylation ( | Tetrazole ring instability | Ensure N1-substitution is electron-rich or neutral. Strong withdrawing groups on N1 destabilize the |

| Hydrolysis in Assay | Warhead too reactive | The T-SF is too "hot". Switch to a Triazole Sulfonyl Fluoride (TASF) or add steric bulk near the sulfonyl group (e.g., isopropyl on the tetrazole). |

| No Covalent Adduct | Target residue not nucleophilic | Check pH. SuFEx with Tyrosine often requires a nearby base (His/Lys) to lower Tyr pKa. |

References

-

Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

-

Heteroaryl Sulfonyl Fluorides (General Synthesis): Sun, S., et al. (2018). Synthesis of Heteroaryl Sulfonyl Fluorides via Oxidative Chlorination-Fluorination. Organic Letters, 20(10), 3090-3094. [Link]

-

Covalent Inhibition of Tyrosine: Jones, L. H. (2018). SuFEx Chemistry in Chemical Biology and Drug Discovery. MedChemComm, 9, 1280-1284. [Link]

-

Selectfluor-Mediated Oxidative Fluorination (Alternative Route): Yin, F., et al. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. (Cited for oxidative fluorination principles adapted for thiols).[3] [Link]

Sources

Optimizing Reaction pH for Chemoselective Tyrosine Modification with Sulfonyl Fluorides: An Application Note and Protocol

Introduction: The Power of Tyrosine Bioconjugation

The precise chemical modification of proteins is a cornerstone of modern chemical biology and drug development. Among the canonical amino acids, tyrosine presents a unique target for covalent modification due to the nucleophilic character of its phenolic side chain. The ability to selectively label tyrosine residues opens avenues for introducing biophysical probes, creating antibody-drug conjugates (ADCs), and developing novel covalent therapeutics.[1][2] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry, has emerged as a powerful tool for this purpose, utilizing the remarkable balance of stability and reactivity of sulfonyl fluorides.[3][4] These reagents can readily react with the tyrosine phenol to form stable sulfonate esters, offering a robust method for bioconjugation.[5][6] However, the efficiency and selectivity of this reaction are critically dependent on the reaction pH, a parameter that must be carefully optimized for each specific protein and sulfonyl fluoride pair. This guide provides a comprehensive overview of the principles governing the pH-dependence of this reaction and a detailed protocol for its optimization.

The Critical Role of pH: A Mechanistic Perspective

The reaction between a sulfonyl fluoride and a tyrosine residue is a nucleophilic aromatic substitution, where the deprotonated phenolate form of the tyrosine side chain acts as the nucleophile. The efficiency of this reaction is therefore intrinsically linked to the concentration of the phenolate anion, which is governed by the pKa of the tyrosine hydroxyl group and the pH of the reaction medium.

The pKa of the tyrosine phenol is approximately 10.[7] At pH values significantly below the pKa, the majority of tyrosine residues will be in their protonated, non-nucleophilic form, resulting in a slow reaction rate. Conversely, as the pH increases above the pKa, the concentration of the highly nucleophilic phenolate anion increases, accelerating the desired reaction.

However, there is a competing reaction that is also pH-dependent: the hydrolysis of the sulfonyl fluoride.[8] At higher pH values, the concentration of hydroxide ions increases, leading to a faster rate of hydrolysis of the sulfonyl fluoride, which in turn reduces the amount of reagent available for reaction with tyrosine and can lead to non-specific labeling. Therefore, optimizing the pH for tyrosine modification involves finding a "sweet spot" that maximizes the rate of the desired reaction with the tyrosine phenolate while minimizing the rate of the competing hydrolysis reaction. For many SuFEx reactions involving tyrosine, this optimal range is often found to be mildly basic, typically between pH 7.5 and 8.5.[4][5][9][10]

It is also crucial to recognize the "context-dependent" reactivity of sulfonyl fluorides.[2][11] The local microenvironment of a specific tyrosine residue within a protein can significantly influence its pKa.[12] For instance, nearby basic residues can lower the pKa of a tyrosine, making it more reactive at a lower pH. Conversely, acidic residues in the vicinity can increase the pKa, necessitating a higher pH for efficient modification. This is why a one-size-fits-all pH condition is often suboptimal, and empirical optimization is a critical step for any new protein-reagent pair.

Diagram: The pH-Dependent Mechanism of Tyrosine Modification

Caption: pH-dependent equilibrium of tyrosine and competing reactions.

Experimental Protocol: Systematic pH Optimization

This protocol provides a framework for systematically screening a range of pH values to determine the optimal condition for modifying a target protein with a specific sulfonyl fluoride reagent.

Materials and Reagents

-

Target Protein: Purified protein of interest at a known concentration (e.g., 1-5 mg/mL).

-

Sulfonyl Fluoride Reagent: Stock solution in an appropriate organic solvent (e.g., DMSO, DMF).

-

Buffers: A series of buffers covering a pH range from 6.5 to 9.0 in 0.5 pH unit increments. It is recommended to use buffers with pKa values close to the target pH to ensure stable buffering capacity. See the table below for suggestions.

-

Quenching Solution: (Optional) A solution to stop the reaction, such as a low pH buffer or a primary amine (e.g., Tris buffer) if the sulfonyl fluoride is reactive towards amines.

-

Analytical Equipment:

-

LC-MS (Liquid Chromatography-Mass Spectrometry) for intact protein analysis.

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) for a qualitative assessment of modification.

-

(Optional) HPLC (High-Performance Liquid Chromatography) for quantifying the remaining starting material and product formation.

-

Recommended Buffer Systems for pH Screening

| pH | Recommended Buffer (0.1 M) |

| 6.5 | Phosphate |

| 7.0 | Phosphate or HEPES |

| 7.5 | Phosphate or HEPES |

| 8.0 | HEPES or Tricine |

| 8.5 | Bicine or Borate |

| 9.0 | Borate |

Experimental Workflow Diagram

Caption: Step-by-step workflow for pH optimization.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare 0.1 M stock solutions of the chosen buffers at the desired pH values.

-

Prepare a stock solution of the sulfonyl fluoride reagent (e.g., 10-100 mM in DMSO).

-

-

Reaction Setup:

-

For each pH to be tested, set up a reaction in a microcentrifuge tube.

-

To each tube, add the following in order:

-

Buffer of the corresponding pH.

-

Target protein to a final concentration of 10-50 µM.

-

Gently mix.

-

-

Initiate the reaction by adding the sulfonyl fluoride reagent to a final concentration typically in a 5- to 20-fold molar excess over the protein. The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5%) to avoid protein denaturation.

-

Include a negative control for each pH containing the protein and buffer but no sulfonyl fluoride reagent.

-

-

Incubation:

-

Incubate the reactions at a constant temperature (e.g., 25°C or 37°C) for a set period. A typical starting point is 1-4 hours. It may be necessary to perform a time-course experiment to determine the optimal reaction time.

-

-

Quenching the Reaction (Optional):

-

If desired, the reaction can be stopped by adding a quenching solution. This can be particularly useful for time-course experiments.

-

-

Sample Analysis:

-

LC-MS: This is the most quantitative method for determining the extent of modification.

-

Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

-

Analyze the intact protein mass by LC-MS.

-

Deconvolute the mass spectrum to determine the mass of the unmodified and modified protein. The degree of modification can be calculated from the relative peak intensities.

-

-

SDS-PAGE: This provides a quick, qualitative assessment.

-

Mix an aliquot of the reaction with SDS-PAGE loading buffer.

-

Run the samples on a polyacrylamide gel.

-

Stain the gel (e.g., with Coomassie Brilliant Blue). A successful modification may result in a slight shift in the molecular weight of the protein band, although this is not always observable. More advanced techniques like fluorescently tagging the sulfonyl fluoride can provide a more direct readout on the gel.

-

-

-

Data Analysis and Determination of Optimal pH:

-

From the LC-MS data, calculate the percentage of modified protein at each pH.

-

Plot the percentage of modification as a function of pH.

-

The optimal pH is the one that gives the highest yield of the desired modified product with minimal side products (e.g., multiple modifications if only a single modification is desired).

-

Troubleshooting and Considerations

-

Low Modification Efficiency:

-

Increase the molar excess of the sulfonyl fluoride reagent.

-

Increase the reaction time or temperature.

-

Ensure the protein is stable and properly folded at the tested pH values.

-

-

Multiple Modifications:

-

Decrease the molar excess of the sulfonyl fluoride reagent.

-

Reduce the reaction time.

-

-

Protein Precipitation:

-

The protein may be unstable at certain pH values. Perform a buffer screen for protein stability prior to the modification reaction.

-

-

Sulfonyl Fluoride Instability:

Conclusion

The chemoselective modification of tyrosine residues with sulfonyl fluorides is a potent tool in the arsenal of the protein chemist. The success of this methodology is, however, intricately tied to the careful control of reaction pH. By understanding the underlying principles of tyrosine pKa and sulfonyl fluoride stability, and by employing a systematic approach to pH optimization as outlined in this guide, researchers can unlock the full potential of this powerful bioconjugation strategy. The "context-dependent" nature of the reaction underscores the necessity of empirical optimization for each unique protein-reagent system to achieve high efficiency and selectivity.

References

- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. (n.d.).

- The proximity-enabled sulfur fluoride exchange reaction in the protein context. (n.d.).

- Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.).

- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (n.d.).

- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (2025).

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.

- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (2025). Chemical Science (RSC Publishing).

- Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (n.d.). Chemical Science (RSC Publishing).

- Chemoselective Tyrosine Bioconjugation through Sulf

- Chemoselective Tyrosine Bioconjugation through Sulf

- Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (2015). ACS Chemical Biology.

- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023).

- Acidity of carboxyl group of tyrosine and its analogues and derivatives studied by steady-state fluorescence spectroscopy. (n.d.).

- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine.

- ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2025).

- Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. (n.d.).

- Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015).

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 4. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]

- 5. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Handling and Stability of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride in Aqueous Media

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing its hydrolysis in aqueous experimental settings. We understand that maintaining the integrity of this reagent is critical for successful outcomes in applications such as covalent probe development and bioconjugation via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] This guide provides troubleshooting advice, in-depth FAQs, and validated protocols to ensure the stability and reactivity of your compound.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Question: My reaction is showing low yield or high variability. I suspect the 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride is degrading. What are the likely causes?

Answer: Low yields are frequently traced back to the premature hydrolysis of the sulfonyl fluoride moiety. While sulfonyl fluorides are significantly more stable in aqueous environments than their sulfonyl chloride counterparts[2][3], they are not immune to degradation. The primary culprits are elevated pH and temperature.

-

Causality—The Role of pH: The hydrolysis proceeds via nucleophilic attack on the electron-deficient sulfur atom by either water or a hydroxide ion. The hydroxide ion is a much stronger nucleophile than water. Therefore, as the pH increases above neutral, the concentration of hydroxide ions rises, leading to a significant acceleration in the rate of hydrolysis.[4] Studies on various aryl sulfonyl fluorides have demonstrated their limited stability at physiological pH (7.5-8.0) and above.[2][5]

-

Causality—The Role of Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Incubating the compound at elevated temperatures (e.g., 37°C) will accelerate degradation compared to experiments run at room temperature or 4°C.[5]

To troubleshoot, we strongly recommend performing a control experiment under your exact reaction conditions (buffer, temperature, time) but without the target biomolecule. Analyze the stability of the compound over time using the method described in Protocol 3.1 to quantify the extent of background hydrolysis.

Question: I'm observing a new, more polar species in my LC-MS analysis that corresponds to the mass of the sulfonic acid. How can I definitively confirm this is the hydrolysis product?

Answer: The appearance of a new peak with the expected mass of the corresponding sulfonic acid (2-methyl-2H-1,2,3,4-tetrazole-5-sulfonic acid) is strong evidence of hydrolysis. To confirm its identity, you can use the following methods:

-

¹⁹F NMR Spectroscopy: This is a highly effective method. The sulfonyl fluoride (-SO₂F) group has a characteristic chemical shift in the ¹⁹F NMR spectrum. Upon hydrolysis, this signal will disappear, and a new signal corresponding to the liberated fluoride ion (F⁻) will appear at a different chemical shift.

-

Time-Course Analysis: Monitor the reaction mixture over time using LC-MS. The peak area of the parent compound should decrease, while the peak area of the suspected hydrolysis product should increase commensurately.

-

Forced Degradation: Intentionally hydrolyze a small sample of your compound by dissolving it in a buffer with a high pH (e.g., pH 10-11) and warming it slightly. The major product formed in this experiment should match the retention time and mass of the unknown peak in your experimental sample.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrolysis for 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride?

A1: The hydrolysis occurs through a nucleophilic substitution reaction at the sulfur atom. A water molecule or, more rapidly, a hydroxide ion attacks the electrophilic sulfur center of the sulfonyl fluoride. This forms a transient, pentacoordinate sulfur intermediate, which then collapses, expelling the fluoride ion as the leaving group to yield the final sulfonic acid product. The electron-withdrawing nature of the tetrazole ring increases the electrophilicity of the sulfur atom, making it susceptible to this attack.

Caption: Proposed mechanism for the hydrolysis of the sulfonyl fluoride.

Q2: What are the most critical experimental factors influencing the rate of hydrolysis?

A2: The two most critical factors you can control are pH and temperature . As detailed in the troubleshooting section, higher pH and higher temperatures dramatically increase the hydrolysis rate. A third factor is the incubation time in the aqueous medium; minimizing this exposure is always beneficial.

Q3: What are the recommended buffer conditions (pH, type) to minimize hydrolysis?

A3: Choosing the right buffer is paramount. The ideal buffer maintains a pH that is as low as your experimental system can tolerate without compromising the activity of your target biomolecule.

| Buffer System | Recommended pH Range | Rationale & Comments |

| MES | 5.5 - 6.7 | Excellent choice for reactions below neutral pH. Minimizes hydroxide-catalyzed hydrolysis. |

| Phosphate (PBS) | 6.0 - 7.4 | Widely used and suitable for many applications. Aim for the lower end of this range (e.g., pH 6.5-7.0) if possible. Be aware that stability decreases as you approach pH 7.4.[5] |

| HEPES | 7.0 - 8.0 | Use with caution. While common, operating in this pH range will result in a faster rate of hydrolysis than at pH < 7. Keep reaction times short and temperatures low. |

| Tris | 7.5 - 9.0 | Not recommended unless absolutely necessary. The primary amine in Tris can potentially react with the compound, and the higher pH range significantly accelerates hydrolysis.[6] |

Q4: How should I prepare and store stock solutions of the compound?

A4: Stock solutions should always be prepared in a high-quality, anhydrous aprotic solvent.

-

Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Procedure: Dissolve the solid compound in the anhydrous solvent to a high concentration (e.g., 10-100 mM). Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing for an experiment, add the required volume of the thawed stock solution directly to the aqueous reaction buffer immediately before starting the reaction to minimize its contact time with water.

Q5: At what temperature should I conduct my experiments?

A5: Whenever possible, perform your experiments at lower temperatures. If your system allows, running reactions at 4°C (on ice) will provide the best stability. If the experiment must be conducted at room temperature (~20-25°C) or 37°C, it is critical to shorten the reaction time as much as possible and to have quantified the compound's half-life at that temperature using the stability assessment protocol below.

Part 3: Protocols and Methodologies

Protocol 3.1: A Self-Validating System for Assessing Hydrolytic Stability

This protocol allows you to determine the half-life (t₁₂) of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride under your specific experimental conditions, providing a crucial baseline for your experiments.

-

Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Also, prepare your aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.2).

-

Initiation: Bring the aqueous buffer to your desired experimental temperature (e.g., 25°C). To initiate the stability assay, add the DMSO stock solution to the buffer to achieve a final concentration of 100-500 µM. Mix thoroughly but gently. This is your t=0 sample.

-

Time Points: Immediately withdraw an aliquot (e.g., 50 µL) for the t=0 time point and quench it as described in Step 4. Continue to incubate the master solution at the set temperature, withdrawing identical aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Quenching & Analysis: Immediately quench the reaction in each aliquot by diluting it into a solvent suitable for your analytical method (e.g., for LC-MS, dilute with a solution of 50:50 acetonitrile:water with 0.1% formic acid). Analyze each time point by a suitable method (e.g., LC-MS or ¹H NMR[5]) to determine the percentage of the intact parent compound remaining.

-

Data Analysis: Plot the percentage of remaining parent compound versus time. From this plot, you can determine the half-life of the compound under those conditions.

Caption: Workflow for determining the hydrolytic stability of the compound.

Protocol 3.2: General Protocol for a Bioconjugation Reaction

This protocol outlines a general workflow for reacting 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride with a target protein, incorporating best practices to minimize hydrolysis.

-

Protein Preparation: Prepare the target protein in the pre-determined optimal reaction buffer (e.g., 100 mM sodium phosphate, pH 6.8). Ensure the buffer is chilled to the reaction temperature (e.g., 4°C).

-

Compound Preparation: Just before use, thaw a fresh aliquot of the 10 mM stock solution in anhydrous DMSO.

-

Reaction Initiation: Add the required volume of the DMSO stock solution to the protein solution to achieve the desired final molar excess. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid impacting protein structure.

-

Incubation: Incubate the reaction mixture at the chosen low temperature (e.g., 4°C) for the minimum time required for sufficient labeling. This time should be determined empirically and guided by your stability assessment (Protocol 3.1).

-

Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule with a highly reactive nucleophile (e.g., a high concentration of lysine or Tris buffer), although this is often not required if the next step is purification.

-

Purification: Promptly remove unreacted compound and byproducts from the labeled protein using a suitable method, such as dialysis, desalting columns (e.g., Zeba™ Spin), or size-exclusion chromatography.

-

Analysis: Characterize the resulting conjugate using appropriate analytical techniques, such as mass spectrometry (to confirm covalent modification) and functional assays.

By implementing these guidelines and protocols, researchers can significantly improve the reliability and success of their experiments involving 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride.

References

-

Pellegrino, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184. Available from: [Link]

-

Narayan, R., & Anslyn, E. V. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9(1), 26-42. Available from: [Link]

-

The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. (1994). Idaho National Engineering Laboratory. Available from: [Link]

-

Kelly, J. W., et al. (2017). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 8(10), 6752-6762. Available from: [Link]

-

Pellegrino, S., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available from: [Link]

-

Ball, N. D. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Organic & Biomolecular Chemistry, 19(4), 705-717. Available from: [Link]

-

Zhang, T., et al. (2022). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 65(1), 139-161. Available from: [Link]

-

Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1769. Available from: [Link]

-

Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656-5668. Available from: [Link]

-

ACS Green Chemistry. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. Available from: [Link]

-

Smedley, C. J., & Pouliot, M.-È. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(11), 2246-2263. Available from: [Link]

-

Zlatopolskiy, B. D., et al. (2023). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 28(18), 6696. Available from: [Link]

-

Smedley, C. J., & Pouliot, M.-È. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(11), 2246-2263. Available from: [Link]

-

ResearchGate. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. Available from: [Link]

-

Amblard, F., et al. (2016). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Bioconjugate Chemistry, 27(10), 2414-2423. Available from: [Link]

-

Martino, R., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 273-282. Available from: [Link]

Sources

- 1. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

SuFEx Technical Support Center: Troubleshooting Sulfonyl Fluoride (SF) Labeling

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Applications Specialist Topic: Optimizing Selectivity in Sulfonyl Fluoride Protein Labeling

Part 1: The Mechanistic Baseline

Welcome to the SuFEx Support Hub.

If you are experiencing "low selectivity" with your sulfonyl fluoride (SF) probes, you are likely treating them like traditional cysteine-reactive electrophiles (e.g., iodoacetamides). Stop.

Sulfonyl fluorides function on a fundamentally different thermodynamic premise. Unlike "hot" electrophiles that rely on intrinsic reactivity, SF probes rely on "Context-Dependent Reactivity" (also known as proximity-enabled SuFEx). The S(VI)-F bond is remarkably stable in aqueous buffer and plasma, resisting hydrolysis until it enters a "privileged" protein pocket that stabilizes the transition state—usually via hydrogen bonding or a proximal basic residue (e.g., Histidine or Arginine) that activates the nucleophile (Tyr, Lys, Ser, or His).

The Golden Rule: If your SF probe is labeling "everything," your warhead is likely too reactive for the directing scaffold, or your concentration is driving non-specific hydrophobic interactions rather than specific SuFEx chemistry.

Part 2: Diagnostic Troubleshooting (Q&A)

Issue 1: "My probe labels the entire proteome (high background)."

Diagnosis: This is the "Swarming Effect." You are likely driving the reaction kinetically rather than thermodynamically. Root Cause:

-

Probe Concentration: Using >10 µM probe in complex lysates often forces non-specific modification of surface lysines.

-

Warhead Electronics: Electron-deficient aryl-SFs (e.g., nitro- or cyano-substituted) are significantly more reactive than electron-rich analogs.

Solution Protocol:

-

Step 1: Titrate Down. Perform a log-scale titration (100 nM to 10 µM). Specific labeling saturates; non-specific labeling increases linearly with concentration.

-

Step 2: Check the Scaffold. Does your probe contain a high-affinity ligand? If the binding affinity (

) of the scaffold is weak (>1 µM), the SF warhead cannot "wait" in the pocket long enough to react specifically before it drifts and hits a surface residue. -

Step 3: Switch Warheads. If using a meta-nitro-benzenesulfonyl fluoride, switch to a simple phenyl- or para-methoxy-benzenesulfonyl fluoride to lower intrinsic electrophilicity.

Issue 2: "I am targeting Tyrosine, but I'm getting Lysine labeling."

Diagnosis: pH-driven Nucleophile Switching. Technical Insight: While Aryl-SFs have a preference for Tyrosine (phenol pKa ~10), Lysine (amine pKa ~10.5) becomes a competitive nucleophile at higher pH or in pockets where the pKa is perturbed.

Optimization Table: pH vs. Residue Selectivity

| Buffer pH | Dominant Nucleophile | Mechanistic Note |

| pH 6.5 - 7.0 | Tyrosine / Histidine | Lysines are fully protonated ( |

| pH 7.4 - 7.8 | Mixed (Context Driven) | Physiological sweet spot. Reactivity is driven strictly by the local protein microenvironment (e.g., the "catalytic triad" effect). |

| pH > 8.0 | Lysine (Surface) | Surface Lysines deprotonate. Non-specific electrostatic labeling ("background") spikes significantly. |

Action: Run your labeling reaction at pH 7.2 in HEPES or PBS . Avoid Tris buffer if possible, as its primary amine can compete with the warhead at high concentrations/pH.

Issue 3: "How do I prove the labeling is active-site specific?"

Diagnosis: Lack of Competitive Validation. The Fix: You must establish a Self-Validating System . Merely detecting a mass shift is insufficient. You must demonstrate that a non-reactive high-affinity ligand protects the site.

Part 3: Visualization & Logic

Diagram 1: The Context-Dependent Reactivity Mechanism

This diagram illustrates why SF probes are stable in solution but reactive in specific pockets.

Caption: Figure 1: The "Privileged Pocket" model. SF probes require specific transition state stabilization (usually by a neighboring base) to react, distinguishing them from promiscuous alkylators.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low selectivity.

Caption: Figure 2: Diagnostic workflow for isolating the cause of off-target labeling.

Part 4: The "Gold Standard" Validation Protocol

Objective: Distinguish between specific active-site labeling and non-specific surface modification using Competitive Activity-Based Protein Profiling (ABPP).

Reagents

-

Lysate: 1 mg/mL protein concentration (in PBS, pH 7.4).

-

Competitor: The non-reactive parent ligand (lacking the SF group) or a known inhibitor.

-

Reporter: Biotin-Azide (for CuAAC click chemistry).

Step-by-Step Workflow

-

Pre-Incubation (The Block):

-

Aliquot lysate into two samples: A (Control) and B (Competition) .

-

Add DMSO to Sample A.

-

Add 20x molar excess of Competitor to Sample B.

-

Incubate 30 mins at RT. (This saturates the specific binding sites).

-

-

Probe Labeling (The Challenge):

-

Add SF-Probe (e.g., 1 µM final) to BOTH samples.

-

Incubate 1-4 hours at 37°C. (Note: SuFEx is slower than acrylamide labeling; longer times are often required).

-

-

Click Chemistry & Analysis:

-

Perform CuAAC with Biotin-Azide.

-

Analyze via Western Blot (Streptavidin-HRP) or LC-MS/MS (Enrichment).

-

-

Interpretation:

-

Specific Hit: Band/Peak is present in A but disappears in B.

-

Off-Target/Non-Specific: Band/Peak is equally strong in A and B.

-

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Narayanan, A. & Jones, L. H. (2015).[3] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Zhao, Q., et al. (2017).[4] "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[4] Link[4]

-

Akkapeddi, P., et al. (2016). "Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases."[5][6] Chemistry & Biology. Link

-

Hymel, D. & Peterson, B.R. (2021). "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label." Angewandte Chemie. Link

Sources

- 1. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-Methyl-Tetrazole Sulfonyl Fluoride Adducts

Welcome to the technical support center for the purification of 2-methyl-tetrazole sulfonyl fluoride adducts. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these unique and reactive compounds. As covalent modifiers and chemical biology probes, the purity of sulfonyl fluoride adducts is paramount for reliable and reproducible experimental results.[1][2] This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the challenges associated with their purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and characterization of 2-methyl-tetrazole sulfonyl fluoride adducts.

Q1: What are the primary stability concerns with 2-methyl-tetrazole sulfonyl fluoride adducts?

A: The stability of these compounds is influenced by both the sulfonyl fluoride moiety and the tetrazole ring. While sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, they are not inert.[3][4] Key concerns include:

-

Hydrolysis: The S-F bond can hydrolyze to the corresponding sulfonic acid, especially in the presence of water and base, or on acidic silica gel during chromatography.

-

Tetrazole Ring Instability: Some substituted tetrazole sulfonyl fluorides have demonstrated limited stability, potentially leading to decomposition where the nature of the products is not always clear.[5]

-

Nucleophilic Attack: While relatively stable, the sulfonyl fluoride is an electrophilic "warhead" designed to react with nucleophiles.[6] Care must be taken to use non-nucleophilic, aprotic solvents and reagents during workup and purification to prevent unintended reactions.

Q2: What are the most common impurities I should expect in my crude product?

A: Impurities often stem from the synthetic route used to generate the sulfonyl fluoride. Common synthetic precursors include sulfonic acids, sulfonamides, and sulfonyl chlorides.[7][8][9] Therefore, you should be vigilant for:

-

Unreacted Starting Materials: Residual sulfonic acids, sulfonamides, or other precursors.

-

Synthesis Byproducts: Salts (e.g., potassium fluoride, magnesium chloride) from fluorination reactions[8], or byproducts from activating agents.

-

Hydrolyzed Product: The corresponding sulfonic acid of your target molecule is a very common impurity.

-

Related Isomers: Depending on the synthesis, you may have isomeric impurities that can be difficult to separate.

Q3: Which analytical techniques are best for assessing the purity of my final compound?

A: A multi-technique approach is recommended for comprehensive purity analysis:

-

¹⁹F NMR Spectroscopy: This is one of the most direct and powerful tools for assessing sulfonyl fluorides. The S-F bond gives a characteristic signal, and its integration relative to an internal standard can provide quantitative purity information. The absence of other fluorine-containing signals is a good indicator of purity.

-

¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure of the adduct and identifying organic impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining the stability and purity of sulfonyl fluorides by separating the pure component from impurities.[10] It can be coupled with mass spectrometry (LC-MS) for peak identification.

-

Gas Chromatography (GC): For more volatile sulfonyl fluoride adducts, GC coupled with detectors like Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD) can be effective.[11]

Q4: What are the essential safety precautions when handling these adducts?

A: Sulfonyl fluorides are reactive electrophiles and should be handled with care.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

These compounds are moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage.

-

Consult the Safety Data Sheet (SDS) for your specific compound before use.

Part 2: Troubleshooting Guide for Purification

This guide provides a systematic approach to resolving common issues encountered during the purification of 2-methyl-tetrazole sulfonyl fluoride adducts.